Ac-DL-Phe(4-NO2)-DL-Cys(1)-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-Tyr-NH2
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Overview
Description
Ac-DL-Phe(4-NO2)-DL-Cys(1)-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-Tyr-NH2 is a synthetic peptide compound. It is composed of a sequence of amino acids, each with specific modifications, such as the nitro group on phenylalanine and the acetyl group on the N-terminus. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Phe(4-NO2)-DL-Cys(1)-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups such as Fmoc or Boc from the amino acids to allow for subsequent coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The cysteine residues can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The nitro group on phenylalanine can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified phenylalanine derivatives.
Scientific Research Applications
Ac-DL-Phe(4-NO2)-DL-Cys(1)-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-Tyr-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-DL-Phe(4-NO2)-DL-Cys(1)-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-Tyr-NH2 depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The nitro group on phenylalanine and the disulfide bonds between cysteine residues can play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Phe(4-NO2)-DL-Cys(1)-DL-Tyr-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-DL-Tyr-NH2: Similar in structure but with different modifications.
Boc-DL-Phe(4-NO2)-OH: A protected form of the peptide with a Boc group instead of an acetyl group.
Fmoc-DL-Phe(4-NO2)-OH: Another protected form with an Fmoc group.
Uniqueness
This compound is unique due to its specific sequence and modifications, which confer distinct chemical and biological properties
Properties
IUPAC Name |
19-[[2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTVTSXTFYXNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N12O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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